molecular formula C22H21N5O4S B11666812 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11666812
M. Wt: 451.5 g/mol
InChI Key: ZFDFUNJKCITWPW-UHFFFAOYSA-N
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Description

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzoxazole ring, a morpholine moiety, and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The indole derivative is then synthesized and coupled with the benzoxazole intermediate. Finally, the morpholine moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially involving the morpholine and benzoxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications may include the development of new drugs targeting specific pathways or diseases. The compound’s structure suggests potential activity in areas such as anti-cancer or anti-inflammatory research.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide
  • N’-[(3Z)-1-[(Morpholin-4-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE features a unique combination of functional groups that may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with tailored activities.

Properties

Molecular Formula

C22H21N5O4S

Molecular Weight

451.5 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]iminoacetamide

InChI

InChI=1S/C22H21N5O4S/c28-19(13-32-22-23-16-6-2-4-8-18(16)31-22)24-25-20-15-5-1-3-7-17(15)27(21(20)29)14-26-9-11-30-12-10-26/h1-8,29H,9-14H2

InChI Key

ZFDFUNJKCITWPW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=O)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

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